REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:5]=[C:4]([CH3:16])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=[O:24])[CH:18]=1.C(O)C.[OH-].[Na+].[BH4-].[Na+]>O>[CH3:16][C:4]1[CH:5]=[C:6]([O:8][CH2:9][CH2:10][CH2:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:7]=[C:2]([CH3:1])[C:3]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH2:23][OH:24])[CH:18]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)C=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.28 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
To this solution was added dropwise at 25° C. a solution
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Type
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CUSTOM
|
Details
|
separately prepared
|
Type
|
WASH
|
Details
|
the wall-side of the titration equipment was washed with water (50 mL)
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Type
|
STIRRING
|
Details
|
The mixture was stirred at 25° C. for 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
activated carbon (10.0 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
WASH
|
Details
|
washed with a mixed solution (200 mL) of water
|
Type
|
ADDITION
|
Details
|
6M Hydrochloric acid was added to the filtrate at 25° C.
|
Type
|
ADDITION
|
Details
|
Then, 1 mol/L aqueous sodium hydroxide solution was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 200 mL
|
Type
|
WASH
|
Details
|
the attachment on the wall was washed with a mixed solution (50 mL) of water-ethanol (1:4)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring at 25° C. for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water (450 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 25° C. for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
the solid was washed with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |